Bufetolol-d9
Descripción
Bufetolol-d9 is a deuterated isotopologue of the beta-blocker Bufetolol, where nine hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), by minimizing isotopic interference and improving quantification accuracy for non-deuterated Bufetolol in biological matrices . Its physicochemical properties, such as molecular weight (approximately 9 Da higher than Bufetolol) and solubility, align closely with the parent compound, ensuring reliable performance in comparative assays .
Propiedades
Fórmula molecular |
C₁₈H₂₀D₉NO₄ |
|---|---|
Peso molecular |
332.48 |
Sinónimos |
1-[(1,1-Dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-2-propanol-d9_x000B_ |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Bufetolol-d9 belongs to a class of deuterated beta-blockers, which are structurally and functionally analogous to their non-deuterated counterparts but differ in metabolic and analytical applications. Below is a detailed comparison with related compounds:
Bufetolol-d9 vs. Bufetolol
- Isotopic Composition: Bufetolol-d9 contains nine deuterium atoms, while Bufetolol has none.
- Analytical Utility: Bufetolol-d9 serves as a stable internal standard in LC-MS, whereas non-deuterated Bufetolol is the target analyte. The deuterated form’s negligible metabolic interference ensures precise calibration .
- Safety : Both compounds require strict handling protocols (e.g., avoiding inhalation/contact), but Bufetolol-d9’s low pharmacological activity in humans reduces acute toxicity risks .
Bufetolol-d9 vs. Other Deuterated Beta-Blockers
Deuterated beta-blockers like Propranolol-d7 and Metoprolol-d6 share similar applications but differ in structural deuteration sites and metabolic stability:
- Propranolol-d7: Contains seven deuterium atoms on the naphthyl ring. Unlike Bufetolol-d9, its deuteration slows CYP450-mediated metabolism, extending half-life in pharmacokinetic studies .
- Metoprolol-d6 : Deuterated on the methyl ether group, it exhibits higher plasma stability than Bufetolol-d9 but is less effective in minimizing matrix effects during LC-MS due to partial isotopic overlap .
Data Table: Key Properties of Bufetolol-d9 and Comparators
| Compound | Molecular Weight (g/mol) | Deuterium Atoms | Metabolic Stability (t½) | Primary Analytical Use |
|---|---|---|---|---|
| Bufetolol | ~291.4 | 0 | 3–5 hours (human) | Target analyte in LC-MS |
| Bufetolol-d9 | ~300.4 | 9 | >24 hours | Internal standard in LC-MS |
| Propranolol-d7 | ~273.3 | 7 | 6–8 hours | Pharmacokinetic tracer |
| Metoprolol-d6 | ~283.4 | 6 | 5–7 hours | Quantification standard |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
